Sodium 3-methylsalicylate

Description

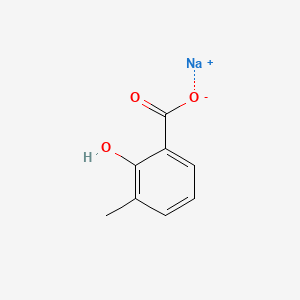

Chemical Identity: Sodium 3-methylsalicylate (CAS No. 32768-20-0) is the sodium salt of 3-methylsalicylic acid, with the molecular formula C₈H₇O₃⁻·Na⁺ and a molecular weight of 174.13 g/mol . It is structurally characterized by a hydroxyl group at the ortho position and a methyl group at the meta position relative to the carboxylic acid moiety. Synonyms include 2-hydroxy-3-methylbenzoic acid sodium salt and sodium 2-hydroxy-3-methylbenzoate.

Propriétés

Numéro CAS |

32768-20-0 |

|---|---|

Formule moléculaire |

C8H8NaO3 |

Poids moléculaire |

175.14 g/mol |

Nom IUPAC |

sodium;2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11); |

Clé InChI |

DQQIDWMXSMXDOY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] |

SMILES canonique |

CC1=C(C(=CC=C1)C(=O)O)O.[Na] |

Autres numéros CAS |

32768-20-0 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 3-methylsalicylate can be synthesized through the carboxylation of sodium o-cresolate. The reaction involves the following steps:

- Sodium o-cresolate is treated with carbon dioxide under high pressure and temperature.

- The resulting product is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale carboxylation reactions using specialized reactors to maintain the required pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Saponification: this compound can undergo saponification when reacted with sodium hydroxide, resulting in the formation of sodium salicylate and methanol.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Sodium Hydroxide: Used in saponification reactions.

Alcohols and Acid Catalysts: Used in esterification reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

Major Products Formed:

Sodium Salicylate: Formed during saponification.

Esters: Formed during esterification.

Oxidation Products: Vary depending on the specific oxidizing agent used.

Applications De Recherche Scientifique

Sodium 3-methylsalicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Mécanisme D'action

The mechanism of action of sodium 3-methylsalicylate involves its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking the enzyme cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may interact with other molecular targets and pathways involved in inflammatory responses .

Comparaison Avec Des Composés Similaires

Sodium Salicylate

Key Differences :

- Structure : Lacks the methyl group at the meta position.

- Performance in Nanorod Synthesis:

| Property | Sodium 3-Methylsalicylate | Sodium Salicylate |

|---|---|---|

| Nanorod Length (nm) | 33.0 ± 2.5 | 35.0 ± 3.0 |

| Uniformity | High | Moderate |

| Yield | >90% | ~85% |

This compound provides superior uniformity due to aromatic stabilization during nanorod growth.

3-Methyl Salicylic Acid

Key Differences :

3-Methoxysalicylic Acid

Key Differences :

- Structure : Methoxy group replaces the methyl group at the meta position (IUPAC: 2-hydroxy-3-methoxybenzoic acid) .

- Physicochemical Properties :

| Property | This compound | 3-Methoxysalicylic Acid |

|---|---|---|

| Melting Point (°C) | Not reported | 180–182 |

| LogP | -0.5 (estimated) | 1.2 |

The methoxy group increases hydrophobicity, making 3-methoxysalicylic acid less suitable for polar solvent-based applications.

Copper(I) 3-Methylsalicylate

Key Differences :

Q & A

Q. What are the standard synthesis protocols for sodium 3-methylsalicylate, and how are its derivatives characterized?

this compound derivatives are synthesized via coupling reactions using copper(I) catalysts. For example, 1-(4-nitrophenyl)-1H-imidazole derivatives are prepared by stirring reactants at 65°C for 3–5 hours, followed by extraction with ethyl acetate and purification via column chromatography or recrystallization. Characterization involves ¹H NMR (e.g., δ = 7.90 ppm for aromatic protons in CDCl₃), HRMS for molecular ion confirmation, and melting point analysis to verify purity .

Q. What key analytical techniques are critical for confirming the identity and purity of this compound-based compounds?

Essential techniques include:

- ¹H NMR spectroscopy : To resolve aromatic proton environments and substituent effects (e.g., methoxy groups at δ = 3.85 ppm in CDCl₃) .

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., C₁₀H₁₀N₂O, M⁺+1 = 175.0876) .

- Melting point analysis : Discrepancies between observed and literature values (e.g., 187–188°C vs. 176–178°C for 1-(4-nitrophenyl)-1H-benzimidazole) indicate impurities or polymorphism .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic or physical data (e.g., melting points, NMR shifts) for this compound derivatives?

- Contextualize solvent and instrumentation effects : NMR shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃) and magnetic field strength .

- Replicate synthesis : Confirm purity via alternative purification methods (e.g., recrystallization with ethyl acetate/hexane vs. column chromatography) .

- Cross-validate with literature : Compare HRMS and elemental analysis to rule out isomeric byproducts .

Q. What role does this compound play in advanced material science applications, such as nanomaterial synthesis?

this compound acts as an aromatic additive in seed-mediated growth of gold nanorods. It enhances yield and uniformity by modulating surfactant interactions (e.g., with CTAB). Optimal concentrations (0.0126 M) produce nanorods with 14.0 ± 1.0 nm diameter and 33.0 ± 2.5 nm length, verified via TEM .

Q. How can this compound be optimized for catalytic applications in cross-coupling reactions?

- Vary reaction conditions : Adjust temperature (65–80°C), time (3–5 hours), and copper(I) catalyst loading to improve yields for heterocyclic arylation .

- Screen substituents : Electron-withdrawing groups (e.g., nitro) on aryl boronic acids enhance electrophilicity, increasing coupling efficiency .

Q. What experimental strategies ensure stability of this compound under varying pH and thermal conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >150°C).

- pH-dependent solubility studies : Monitor precipitation in aqueous buffers (pH 2–10) to identify stable formulations .

Q. How can researchers quantify this compound in complex biological or environmental matrices?

Q. What modifications to this compound’s structure enhance its electrochemical properties for conductive polymers?

Doping PEDOT:PSS electrodes with this compound improves conductivity by disrupting insulating PSS chains. Optimization involves varying doping ratios (e.g., 1:5 to 1:20 wt%) and annealing temperatures (100–150°C) .

Q. How do synergistic effects between this compound and other additives influence reaction outcomes?

In nanorod synthesis, combining this compound with CTAB reduces polydispersity by stabilizing rod termini. Systematic additive screening (e.g., salicylate vs. 3-methylsalicylate) identifies optimal growth conditions .

Q. What methodologies address reproducibility challenges in this compound-mediated reactions?

- Detailed supplementary data : Report exact molar ratios, solvent grades, and instrument calibration parameters .

- Statistical validation : Use triplicate experiments and ANOVA to quantify variability in yields or spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.